

Cellular metabolism changes during cold ischemia with Custodiol

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Compound of Interest

Compound Name: *Custodiol*
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An In-Depth Technical Guide to Cellular Metabolism Changes During Cold Ischemia with **Custodiol®** HTK Solution

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cold ischemia is a necessary stage in organ transplantation, but it induces significant metabolic stress, leading to a shift from aerobic to anaerobic metabolism. This transition results in depleted energy stores (ATP), accumulation of acidic byproducts like lactate, and subsequent cellular injury that can compromise graft function post-transplantation. **Custodiol®** (Histidine-Tryptophan-Ketoglutarate, HTK) solution is an intracellular, low-potassium preservation solution designed to mitigate these detrimental metabolic changes. This guide provides a detailed examination of the cellular metabolic shifts during cold ischemia and the specific mechanisms by which **Custodiol**'s components counteract them. It includes quantitative data on key metabolic parameters, detailed experimental protocols for assessing organ viability, and diagrams illustrating the core biochemical pathways and mechanisms of action.

The Metabolic Challenge of Cold Ischemia

During organ procurement and transport, the interruption of blood flow (ischemia) combined with hypothermia (typically 4°C) creates a unique metabolic state. While hypothermia reduces the basal metabolic rate, cellular energy consumption continues, albeit at a much lower level.

[1] The lack of oxygen forces a critical shift from efficient aerobic respiration to inefficient anaerobic glycolysis for ATP production.

This metabolic shift has several key consequences:

- **ATP Depletion:** Anaerobic glycolysis produces only 2 molecules of ATP per molecule of glucose, compared to ~32 molecules via oxidative phosphorylation. This vast inefficiency leads to a progressive decline in intracellular ATP stores, compromising the function of essential ATP-dependent ion pumps (e.g., Na⁺/K⁺-ATPase).[2]
- **Lactate Accumulation and Acidosis:** The end product of anaerobic glycolysis is lactic acid. Its accumulation causes a drop in intracellular pH (acidosis), which can inhibit the activity of key glycolytic enzymes, such as phosphofructokinase, creating a negative feedback loop that further halts energy production.[3]
- **Failure of Ion Pumps:** Depleted ATP levels cause ATP-dependent ion pumps to fail. This leads to an influx of sodium and calcium into the cell, resulting in cellular swelling (edema) and activating calcium-dependent degradative enzymes.[2]

Custodiol® HTK solution is specifically formulated to counteract these effects through its unique composition.[4][5]

Mechanism of Action of Custodiol® HTK Solution

Custodiol® prolongs organ tolerance to ischemia through several key mechanisms driven by its principal components.[6] It is based on the principle of inactivating organ function by withdrawing extracellular sodium and calcium, combined with intensive buffering of the extracellular space.[4][5][7]

Composition of Custodiol® HTK Solution

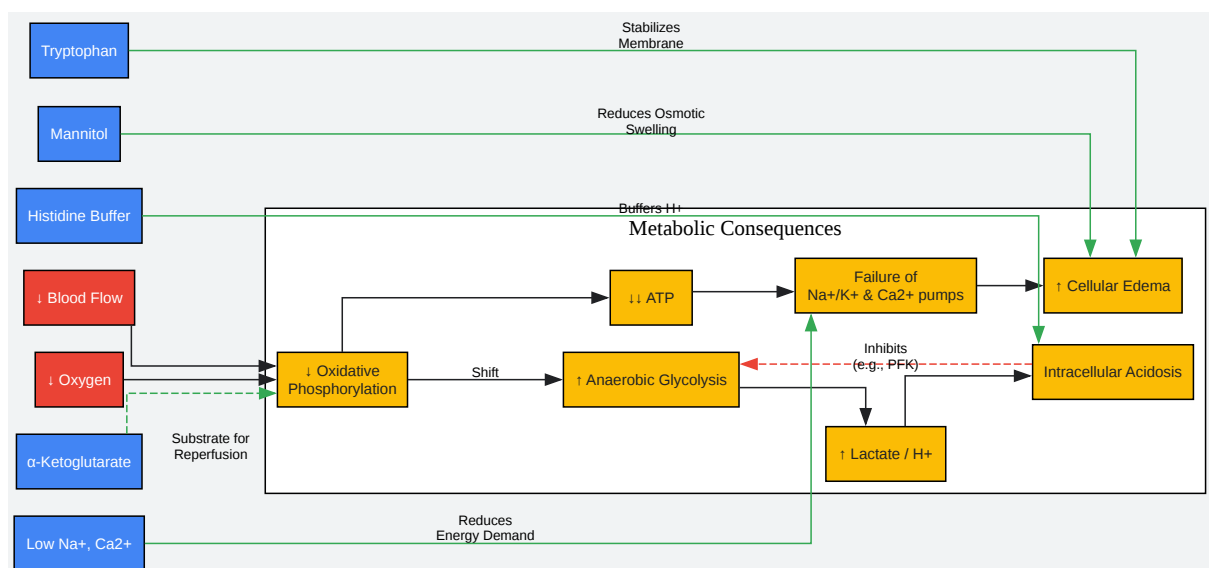
The formulation of **Custodiol®** is designed to mimic the intracellular environment and provide specific protective agents.

Component	Concentration (mmol/L)	Function
Sodium (Na ⁺)	15	Reduces electrochemical gradient, minimizing Na ⁺ influx and cellular edema.[8]
Potassium (K ⁺)	9	Contributes to hyperpolarizing arrest of excitable cells.
Magnesium (Mg ²⁺)	4	Stabilizes cell membranes.
Calcium (Ca ²⁺)	0.015	Low concentration minimizes calcium influx and subsequent activation of degradative enzymes.[8]
Histidine / Histidine-HCl	180 / 18	Provides powerful buffering capacity to counteract acidosis from anaerobic metabolism.[5][8][9]
Tryptophan	2	Acts as a membrane stabilizer.[8][9]
α-Ketoglutarate	1	Serves as a substrate for the Krebs cycle to jump-start ATP production upon reperfusion.[1][8][9]
Mannitol	30	An osmotic agent that reduces cellular edema and scavenges free radicals.[8][9]
Osmolality	310 mOsm/L	
pH	7.02 - 7.22	

Key Protective Pathways

The components of **Custodiol®** work synergistically to protect the cell from ischemic injury. The low sodium and calcium concentrations reduce the energy demand by minimizing the

activity of ion pumps.[8] Histidine provides a high buffering capacity to maintain pH, while α -ketoglutarate provides a substrate for rapid energy regeneration upon reperfusion.[1][5][8]



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Caption: Metabolic shifts during cold ischemia and **Custodiol**'s mechanisms.

Quantitative Metabolic Data

Quantitative assessment of metabolites is crucial for comparing the efficacy of preservation solutions. Studies have shown that **Custodiol**® effectively preserves cellular energy stores.

Table 4.1: ATP Content in Canine Hearts During Cold Ischemia

This table summarizes data from a study comparing ATP levels in canine hearts preserved with either **Custodiol**® or Celsior solution over 12 hours of cold storage at 5°C.

Time (hours)	ATP Content ($\mu\text{mol/g}$) - Custodiol®	ATP Content ($\mu\text{mol/g}$) - Celsior	Significance
8	Higher (not specified)	Lower (not specified)	p = ns (not significant)
12	Higher (not specified)	Lower (not specified)	p < 0.05

Data adapted from a study on canine hearts. Custodiol-preserved hearts contained more ATP than Celsior-preserved hearts after 8 and 12 hours of ischemia.[10]

Table 4.2: Metabolic Parameters in Rat Livers with Histidine Buffers

This study demonstrates the impact of histidine, **Custodiol**'s primary buffer, on maintaining energy and managing anaerobic byproducts during 10-14 hours of cold hypoxia.

Buffer	ATP Maintenance	Lactate Increase (μmol/g)
90 mM Histidine	+	10.0
180 mM Histidine	+++ (Most effective)	13.5
90 mM Carnosine	++	14.5
Citrate (low buffer)	- (Reference)	Not specified

Data adapted from a study on cold hypoxia in rat livers. The 180 mM histidine buffer, similar to the concentration in Custodiol®, showed the most positive maintenance of adenylate levels.[\[5\]](#)

Experimental Protocols

Assessing the metabolic state of preserved organs is key to evaluating the effectiveness of a solution. High-resolution respirometry is a powerful technique to measure mitochondrial function, a direct indicator of the organ's capacity for aerobic energy production.

Protocol: High-Resolution Respirometry of Heart Tissue

This protocol details the measurement of mitochondrial respiration in permeabilized cardiac fibers, adapted from published methodologies.[\[11\]](#)[\[12\]](#)

Objective: To assess the function of the mitochondrial electron transport chain complexes in cardiac tissue after cold ischemic storage.

Materials:

- Heart tissue biopsy (~20 mg)
- Respirometer (e.g., Oxygraph-2k, Oroboros Instruments)

- MiR05 Buffer: 110 mM Sucrose, 60 mM K-lactobionate, 0.5 mM EGTA, 3 mM MgCl₂, 20 mM Taurine, 10 mM KH₂PO₄, 20 mM HEPES, 1 g/L BSA (fatty acid-free), pH 7.1.
- Saponin (for permeabilization)
- Substrates: Malate, Pyruvate, ADP, Succinate, Cytochrome C
- Inhibitors: Atractyloside, Rotenone, Antimycin A
- Uncoupler: FCCP

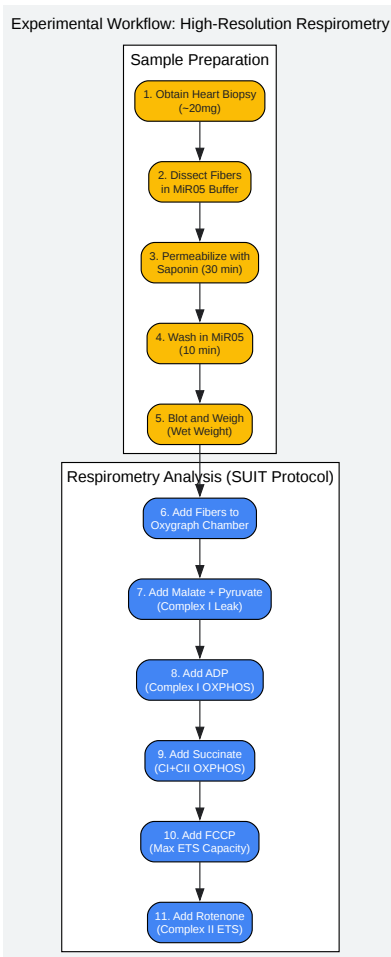
Procedure:

- Sample Preparation:
 - Place a ~10-20 mg heart tissue biopsy in ice-cold MiR05 buffer.
 - Using fine forceps under a microscope, gently tease apart the muscle fibers to increase surface area.
 - Transfer the separated fibers to a fresh tube with MiR05 containing saponin (e.g., 50 µg/mL) and incubate on a gentle rocker for 20-30 minutes at 4°C to permeabilize the cell membranes while leaving mitochondrial membranes intact.
 - Wash the permeabilized fibers by transferring them to fresh, ice-cold MiR05 for 10 minutes to remove residual saponin and metabolites.
 - Blot the fibers gently and weigh them (wet weight).
- Respirometry:
 - Calibrate the respirometer oxygen sensors and add 2 mL of MiR05 buffer to each chamber, heated to 37°C.
 - Add the prepared tissue fibers to the chamber and allow the signal to stabilize (State 1 respiration).

- Begin the Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol by sequentially adding reagents to probe different respiratory states.

SUIT Protocol Example:

- Malate (2 mM) + Pyruvate (5 mM): Provides substrates for Complex I, measuring leak respiration (State 2).
- ADP (1-2.5 mM): Stimulates oxidative phosphorylation via Complex I (State 3).
- Cytochrome C (10 μ M): A quality control step. A significant increase in respiration indicates damage to the outer mitochondrial membrane.
- Succinate (10 mM): Adds substrate for Complex II, measuring combined Complex I+II oxidative phosphorylation capacity.
- Atractyloside (50 μ M): Inhibits the adenine nucleotide translocase, stopping ATP synthesis and revealing leak respiration in the presence of full substrate supply (State 4).
- FCCP (titrated, e.g., 0.5 μ M steps): Uncouples respiration from ATP synthesis, revealing the maximum capacity of the electron transport system (ETS).
- Rotenone (0.5 μ M): Inhibits Complex I, isolating succinate-driven respiration through Complex II.
- Antimycin A (2.5 μ M): Inhibits Complex III, shutting down ETS and allowing for measurement of residual oxygen consumption (non-mitochondrial).



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